molecular formula C16H15N3O3S B3014882 (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 890637-00-0

(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3014882
CAS No.: 890637-00-0
M. Wt: 329.37
InChI Key: AUASOLVSSCIEMS-IAQVKYGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity

The compound (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 423.51 g/mol

Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The thiazole moiety in this compound suggests potential inhibition of certain enzymes involved in metabolic pathways.

Anticancer Activity

Studies have shown that derivatives of pyrimidine and thiazole exhibit significant anticancer properties. For instance:

  • Case Study : A related thiazole compound demonstrated cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties:

  • Research Finding : A study indicated that thiazole-based compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammatory diseases are often linked to oxidative stress and cytokine release. Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

  • Case Study : In vitro studies revealed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Data Tables

Biological ActivityTargetReference
AnticancerHuman cancer cell lines
AntimicrobialStaphylococcus aureus
Anti-inflammatoryMacrophages

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as anticancer agents. For instance, derivatives containing the benzothiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Its structure suggests that it could exhibit activity against a range of microorganisms, including bacteria and fungi. Preliminary studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The initial step often includes the condensation of appropriate benzothiazole derivatives with pyrimidine precursors under acidic or basic conditions.
  • Purification : The crude product is purified through recrystallization or chromatography to obtain a high-purity final product.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Industrial Production Methods

For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature and solvent choice is crucial for scalability.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole-pyrimidine hybrids demonstrated significant cytotoxicity against MCF-7 cells. The compound was found to induce apoptosis through mitochondrial pathways and inhibited key proteins involved in cell cycle progression.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

(5E)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-19-11-6-4-5-7-12(11)23-13(19)9-8-10-14(20)17-16(22)18(2)15(10)21/h4-9H,3H2,1-2H3,(H,17,20,22)/b10-8+,13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASOLVSSCIEMS-IAQVKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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